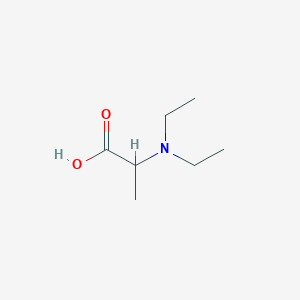

N,N-diethylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Diethylalanine (DEA) is an amino acid derivative that has been studied extensively for its potential applications in scientific research. DEA is a synthetic compound that is used in biochemical and physiological research as a tool to study the effects of various compounds on cellular processes. DEA has a wide range of potential applications, including its use as a substrate for enzyme-catalyzed reactions, a stabilizer for proteins, and a ligand for binding proteins. DEA is also used in the development of drugs and in the study of enzyme-catalyzed reactions.

科学的研究の応用

Nucleic Acid Component Reactions

N,N-diethylalanine, in the form of diethyl pyrocarbonate, has been studied for its reactions with nucleic acid components, particularly in the context of RNA preparation. Leonard et al. (1971) found that diethyl pyrocarbonate can react with adenine, leading to ring opening and formation of specific compounds, which has implications for understanding the fate of nucleic acid components in its presence (Leonard et al., 1971).

Protein Modification

Dehydroalanine, closely related to diethylalanine, has been utilized in protein modification for biological studies. Daďová et al. (2018) discuss methods for incorporating dehydroalanine into proteins, highlighting its utility in creating modified protein side-chains and serving as an activity-based probe (Daďová et al., 2018).

Liver Composition Studies

The impact of β,β-diethylalanine on rat liver composition was investigated by Fopeano and Levine (1954). Their research showed that administration of this compound could affect liver lipid, water, and protein content, providing insights into its biological impact (Fopeano & Levine, 1954).

Novel Heterocyclic Amino Acids

Wulff and Klinken (1992) explored the synthesis of novel amino acids, including derivatives from N-(arylmethylene)dehydroalanine methyl esters. This research contributes to the development of new types of cyclic and bicyclic amino acids (Wulff & Klinken, 1992).

Membrane Interaction Studies

Bechinger (2001) conducted research on polyalanine-based peptides, analyzing their membrane insertion and orientation, which is crucial for understanding protein-membrane interactions (Bechinger, 2001).

Synthesis of Fluoroalanines

Research by Gerus et al. (2000) on the synthesis of mono- and difluoroalanines using diethyl N-acetylaminomalonate highlights the chemical versatility of diethylalanine derivatives in producing fluorinated amino acids (Gerus et al., 2000).

特性

IUPAC Name |

2-(diethylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8(5-2)6(3)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZCTZGJKHNVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)

![3-(2-oxo-2-piperidin-1-ylethyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2673281.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)

![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)

![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)